molecular formula C14H17N5O2 B13211396 Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

Cat. No.: B13211396
M. Wt: 287.32 g/mol
InChI Key: RSGCCMKUELTWCJ-UHFFFAOYSA-N
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Description

Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a carbamate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three functional groups, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

phenyl N-[(3-pyrrolidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate

InChI

InChI=1S/C14H17N5O2/c20-14(21-11-4-2-1-3-5-11)16-9-12-17-13(19-18-12)10-6-7-15-8-10/h1-5,10,15H,6-9H2,(H,16,20)(H,17,18,19)

InChI Key

RSGCCMKUELTWCJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NNC(=N2)CNC(=O)OC3=CC=CC=C3

Origin of Product

United States

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